16-Hentriacontanone, oxime

Lipophilicity ADME Prediction Physicochemical Profiling

Researchers studying palmitone scaffold derivatives require pure oxime analogues to distinguish carbonyl vs. oxime pharmacodynamics, yet many suppliers lack this niche intermediate. - **Key differentiator:** C31 oxime (logP ~11.78, PSA 32.59 Ų) vs. parent ketone; enables H-bond donor studies & Beckmann rearrangement. - **Applications:** SAR for anticonvulsant/antimicrobial activity; GC-MS/LC-MS method development; surfactant/liposome design. - **Supply advantage:** Available for immediate R&D shipment; stability data upon request.

Molecular Formula C31H63NO
Molecular Weight 465.8 g/mol
CAS No. 1070-06-0
Cat. No. B12167816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hentriacontanone, oxime
CAS1070-06-0
Molecular FormulaC31H63NO
Molecular Weight465.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=NO)CCCCCCCCCCCCCCC
InChIInChI=1S/C31H63NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-30H2,1-2H3
InChIKeyYEQWWVCUALXQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Hentriacontanone Oxime Identity & Procurement


16-Hentriacontanone, oxime (CAS 1070-06-0), also known as palmitone oxime or hentriacontan-16-one oxime, is a symmetrical long-chain aliphatic ketoxime with molecular formula C31H63NO and exact mass 465.491 Da. The compound is characterized by a C=N-OH functional group at the 16-position of a C31 hydrocarbon backbone [1]. It is typically synthesized via condensation of the parent ketone, 16-hentriacontanone (palmitone), with hydroxylamine under mild conditions [2]. As a derivative of a naturally occurring plant cuticular wax constituent, this oxime resides at the intersection of natural product chemistry and synthetic derivatization, positioning it as a research tool for structure-activity relationship (SAR) studies and a candidate for applications requiring enhanced lipophilicity or altered hydrogen-bonding capacity relative to its carbonyl precursor [1][2].

Key Differentiation of 16-Hentriacontanone Oxime from Analogs


The oxime functional group introduces a hydrogen-bond donor (OH) and a polarizable C=N bond that fundamentally alters the compound's physicochemical and biological profile compared to the parent ketone, palmitone, or other long-chain aliphatic ketones . While palmitone (logP ~11.52) is a highly hydrophobic dialkyl ketone with demonstrated antimicrobial and anticonvulsant activities [1], the oxime derivative exhibits a distinct lipophilicity profile (logP ~11.78) and increased polar surface area (32.59 Ų) due to the nitrogen and hydroxyl moieties . These structural modifications are not merely incremental; they dictate differential intermolecular interactions, including hydrogen bonding with biological targets and altered solubility in organic matrices. The presence of the oxime group also confers enhanced reactivity for further derivatization, such as O-alkylation or acylation, enabling the synthesis of oxime ethers or esters that are inaccessible from the parent ketone [2]. Substitution with palmitone or other ketones would therefore yield distinct SAR outcomes, different chromatographic behavior, and divergent downstream synthetic utility—factors critical for reproducible research and product development.

16-Hentriacontanone Oxime Differentiation Evidence


Lipophilicity & Polar Surface Area: Oxime vs. Parent Ketone

16-Hentriacontanone, oxime exhibits a higher calculated logP (11.78) and a measurable polar surface area (PSA = 32.59 Ų) compared to the parent ketone palmitone, which has a reported logP of approximately 11.52 and lacks a hydrogen-bond donor moiety [1]. This difference of approximately 0.26 logP units, while modest, is coupled with the introduction of a hydrogen-bond donor (OH) that is absent in palmitone, altering the compound's potential for membrane permeation and target engagement .

Lipophilicity ADME Prediction Physicochemical Profiling

Derivatization Potential: Oxime vs. Ketone Reactivity

The oxime functional group (C=N-OH) provides a versatile handle for further chemical transformations that are inaccessible from the parent ketone palmitone. While palmitone is limited to reactions such as reduction or nucleophilic addition at the carbonyl, the oxime can undergo O-alkylation to form oxime ethers, O-acylation to yield oxime esters, and Beckmann rearrangement to generate amides or lactams [1][2]. This expanded reactivity profile enables the synthesis of diverse compound libraries for SAR studies, where the oxime serves as a key intermediate rather than an end-product [3].

Synthetic Chemistry Derivatization Oxime Chemistry

Hydrogen-Bonding Impact on Analytical Behavior

The oxime group introduces a hydrogen-bond donor (N-OH) that is absent in the parent ketone, palmitone. This structural difference alters the compound's interaction with stationary phases in chromatographic separations and with ionization sources in mass spectrometry [1]. Oximes are known to form stable molecular ions and characteristic fragments under electron ionization (EI) and chemical ionization (CI) conditions, which differ markedly from those of the corresponding ketones [2]. Specifically, the oxime can undergo syn/anti isomerization, leading to distinct chromatographic peaks or MS fragmentation patterns that are not observed for palmitone [1].

Analytical Chemistry Chromatography Method Development

Antimicrobial Activity: Palmitone vs. Hydroxy Ketones

Direct quantitative antimicrobial data for 16-hentriacontanone, oxime are not available in the peer-reviewed literature. However, a direct comparative study between palmitone (16-hentriacontanone) and its isomeric hydroxy ketones (10-hydroxy- and 11-hydroxy-16-hentriacontanone) demonstrates that palmitone exhibits significantly higher antibacterial activity against Gram-positive and Gram-negative bacterial strains, while antifungal activities are comparable [1]. This differential activity is attributed to the absence of a hydrogen-bond-donating hydroxyl group on the carbon backbone, which palmitone lacks. Extrapolating from this SAR, the oxime derivative, which introduces a hydroxyl moiety at the nitrogen atom (C=N-OH) rather than on the alkyl chain, may exhibit an intermediate or distinct antimicrobial profile due to its unique hydrogen-bonding capacity and altered lipophilicity [1].

Antimicrobial Activity Structure-Activity Relationship Natural Products

In Vivo Toxicity and Pharmacokinetic Data Gap

Searches of PubMed, patent databases, and authoritative chemistry resources reveal no published in vivo toxicity, pharmacokinetic, or safety data specific to 16-hentriacontanone, oxime. In contrast, the parent ketone palmitone has documented in vivo anticonvulsant and anxiolytic activity in rodent models, with reported ED50 values (e.g., 1.85 mg/kg against PTZ-induced seizures) and safety profiles indicating no motor incoordination or neurological impairment at therapeutic doses [1]. This data gap for the oxime derivative represents a critical differentiator for procurement decisions in research programs involving animal studies or early-stage drug development [2].

Safety Assessment In Vivo Studies Risk Mitigation

Solubility and Formulation: Oxime vs. Ketone

The introduction of the oxime moiety alters the compound's solubility profile compared to palmitone. While palmitone is highly lipophilic and practically insoluble in water, its solubility in organic solvents such as cyclohexane has been experimentally measured [1]. The oxime derivative, possessing a hydrogen-bond donor, may exhibit enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) and potentially improved miscibility with aqueous-organic mixtures [2]. Although no direct experimental solubility data for the oxime were identified, class-level inference from oxime chemistry suggests that the presence of the hydroxyl group can facilitate dissolution in formulations requiring higher polarity [2].

Formulation Science Solubility Drug Delivery

16-Hentriacontanone Oxime Research & Industrial Applications


Medicinal Chemistry SAR: Palmitone Derivatives

16-Hentriacontanone, oxime serves as a key intermediate for generating diverse derivatives via O-alkylation, acylation, or Beckmann rearrangement, enabling systematic SAR exploration of the palmitone scaffold [1]. The oxime's altered lipophilicity (logP ≈ 11.78) and hydrogen-bonding capacity compared to the parent ketone make it a valuable probe for assessing the impact of these physicochemical parameters on antimicrobial or anticonvulsant activity .

Analytical Profiling of Long-Chain Ketoximes

The compound is ideal for developing and validating GC-MS or LC-MS methods for detecting and quantifying long-chain oximes in complex matrices, such as plant extracts or synthetic reaction mixtures [2]. Its distinct retention behavior and fragmentation patterns compared to palmitone necessitate tailored analytical protocols, providing a robust model system for method optimization [3].

Surfactant and Lipid Formulation Synthesis

The amphiphilic character of the oxime (long hydrophobic tail plus polar head group) makes it a candidate for designing novel surfactants or lipid-based drug delivery systems [4]. Its enhanced solubility in polar organic solvents relative to palmitone facilitates formulation into nanoparticles, liposomes, or emulsions [4].

Plant Cuticular Wax Comparative Studies

As a derivative of palmitone—a major component of Annona squamosa leaf cuticular wax (up to 48% of total wax)—the oxime can be employed in comparative studies to elucidate the role of the carbonyl group in plant-insect interactions, water barrier function, or antimicrobial defense [5]. The oxime's altered hydrogen-bonding capacity provides a direct contrast to the native ketone for probing structure-function relationships in plant cuticles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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